N-(2-Pyridinyl)-1,2-benzenediamine-15N3
Description
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 is a stable isotopically labeled compound with the molecular formula C₁₁H₁¹(¹⁵N)₃ and a molecular weight of 188.21 g/mol. It is synthesized as a key intermediate for preparing labeled α-Carboline derivatives, which are critical in pharmacological and biochemical studies for tracing metabolic pathways or molecular interactions via techniques like mass spectrometry or NMR . Key properties include:
Properties
Molecular Formula |
C₁₁H₈¹⁵N₃ |
|---|---|
Molecular Weight |
188.21 |
Synonyms |
2-(o-Aminoanilino)-pyridine-15N3; N-(2-Pyridyl)phenylenediamine-15N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Molecular Structure : Benzamide core with a 3-methyl substituent and an N-(2-hydroxy-1,1-dimethylethyl) group.
- Functional Groups : Contains N,O-bidentate directing groups , enabling metal-catalyzed C–H bond functionalization.
- Applications : Used in catalytic reactions, contrasting with the isotopic labeling role of N-(2-Pyridinyl)-1,2-benzenediamine-15N3.
- Key Difference : Lacks isotopic labeling and pyridinyl-benzenediamine architecture, limiting its use in tracer studies .
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate ()
- Molecular Structure: Glycinate ester linked to a 2-pyridinyl group via a cyano-ethenyl bridge.
- Functional Groups: Pyridinyl and cyano groups facilitate heterocyclic synthesis.
- Synthesis : Produced via reactions with Bredereck’s reagent (72–94% yields), differing from the isotopic labeling methods required for this compound.
- Applications : Intermediate for complex heterocycles (e.g., compound 9 in Scheme 1), whereas the target compound is tailored for isotopic tracing .
Benzathine Benzylpenicillin ()
- Molecular Structure : Penicillin salt with a dibenzylethylenediamine counterion.
- Functional Groups : β-lactam antibiotic structure, unrelated to the pyridinyl-benzenediamine framework.
- Applications : Clinically used as a long-acting antibiotic, contrasting with the research-focused applications of this compound .
Application-Specific Differences
- Isotopic Tracing : Only this compound is designed for isotope-based studies, enabling precise tracking in biological systems.
- Catalytic Utility : ’s compound excels in metal-catalyzed reactions due to its N,O-bidentate groups, unlike the target compound.
- Pharmaceutical Relevance : Benzathine benzylpenicillin () is a therapeutic agent, whereas the compared compounds are research intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
